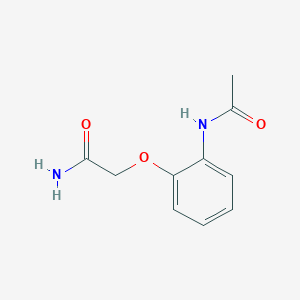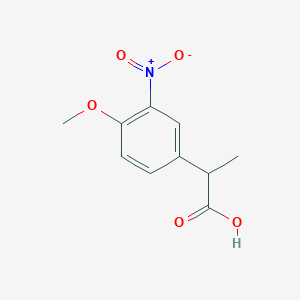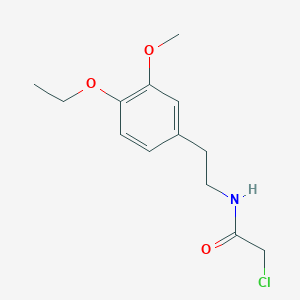![molecular formula C13H19ClO6S B6612792 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride CAS No. 166338-07-4](/img/structure/B6612792.png)
4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride (4-MEO-BSC) is a sulfonyl chloride derivative of 4-methoxyethoxybenzene (4-MEOB). It is a relatively new compound that has been studied for its potential use in a variety of laboratory experiments and scientific research applications. 4-MEO-BSC has a number of unique properties that make it an attractive option for researchers, including its low toxicity, good solubility, and high reactivity.
科学的研究の応用
4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. It has also been studied as a potential drug delivery system, as it is capable of forming complexes with a variety of drugs and other compounds. Additionally, it has been investigated for its potential use in the synthesis of polymers and in the preparation of nanomaterials.
作用機序
The mechanism of action of 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride is not yet fully understood. However, it is believed to be related to its ability to form complexes with a variety of compounds, including drugs. These complexes can then be used to deliver the drug to the desired site of action. Additionally, this compound can act as a catalyst in the synthesis of organic compounds, which can be used in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, preliminary studies suggest that it is relatively non-toxic and has low potential for side effects. Additionally, it has been shown to be relatively stable in a variety of conditions, making it an attractive option for researchers.
実験室実験の利点と制限
The advantages of 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride for laboratory experiments include its low toxicity, good solubility, and high reactivity. Additionally, it is relatively stable in a variety of conditions, making it an attractive option for researchers. The main limitation of this compound is that its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
There are a number of potential future directions for research with 4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride. One potential direction is to further investigate its mechanism of action and its potential applications in drug delivery systems. Additionally, further studies could be conducted to investigate its potential use in the synthesis of polymers and in the preparation of nanomaterials. Finally, further research could be conducted to explore its potential biochemical and physiological effects.
合成法
4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride can be synthesized from 4-MEOB in a two-step reaction. The first step involves the reaction of 4-MEOB with thionyl chloride to form the corresponding sulfonyl chloride. The second step involves the reaction of the sulfonyl chloride with sodium hydroxide to form this compound. This synthesis method is simple and efficient, making it an attractive option for researchers.
特性
IUPAC Name |
4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO6S/c1-17-6-7-18-8-9-19-10-11-20-12-2-4-13(5-3-12)21(14,15)16/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLWGWNZNFOEHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=C(C=C1)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B6612716.png)



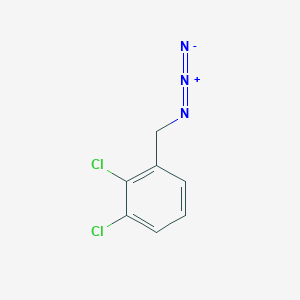
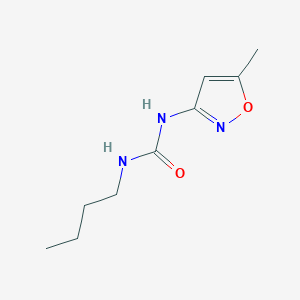
![5-chloro-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraene](/img/structure/B6612737.png)
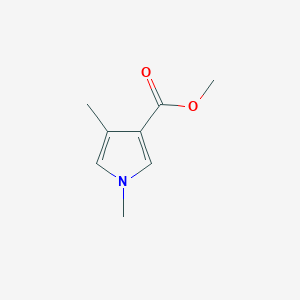
![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)
